molecular formula C15H19NO4 B7792903 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid

Cat. No. B7792903
M. Wt: 277.31 g/mol
InChI Key: GAWWEYISOFLJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid involves the acylation of piperidine-4-carboxylic acid with 2-(p-tolyloxy)acetyl chloride.

Starting Materials
Piperidine-4-carboxylic acid, 2-(p-tolyloxy)acetyl chloride, Triethylamine, Methanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Dissolve piperidine-4-carboxylic acid in methanol and add triethylamine. Stir the mixture for 10 minutes., Step 2: Add 2-(p-tolyloxy)acetyl chloride dropwise to the mixture while stirring. Continue stirring for 2 hours at room temperature., Step 3: Pour the reaction mixture into diethyl ether and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum., Step 4: Dissolve the crude product in hydrochloric acid and filter the precipitate. Wash the precipitate with water and dry it under vacuum., Step 5: Dissolve the purified product in sodium hydroxide and add sodium bicarbonate until the pH is neutral. Extract the product with diethyl ether and dry it over sodium sulfate., Step 6: Evaporate the diethyl ether and recrystallize the product from water to obtain 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid as a white solid.

properties

IUPAC Name

1-[2-(4-methylphenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-2-4-13(5-3-11)20-10-14(17)16-8-6-12(7-9-16)15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWEYISOFLJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid

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